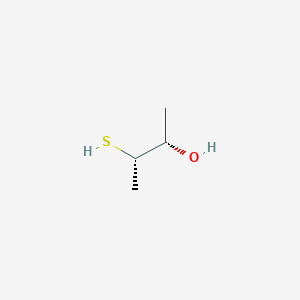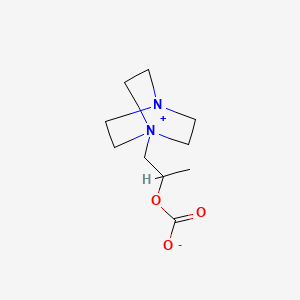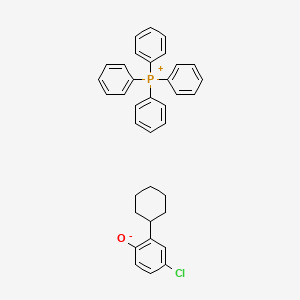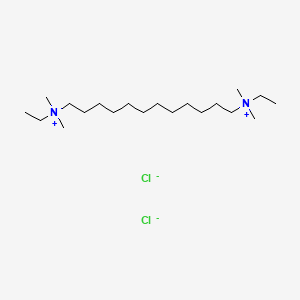
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride is a chemical compound with the molecular formula C20H46N2.2Cl and a molecular weight of 385.5 g/mol. It is also known by its IUPAC name, ethyl-[12-(ethyl(dimethyl)azaniumyl)dodecyl]-dimethylazanium dichloride. This compound is characterized by its two quaternary ammonium groups connected by a dodecane chain, making it a type of cationic surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride typically involves the reaction of dodecane-1,12-diol with ethyldimethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of intermediate chlorinated compounds, which then react with ethyldimethylamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as hydroxide ions, which can displace the chloride ions in substitution reactions . These reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes and as a transfection agent for introducing genetic material into cells.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
Wirkmechanismus
The mechanism of action of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride involves its interaction with cell membranes and other biological structures. The quaternary ammonium groups can disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis . This property makes it useful as a disinfectant and transfection agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium chloride: Similar in structure but with only one quaternary ammonium group.
Hexadecyltrimethylammonium bromide: Another cationic surfactant with a longer alkyl chain.
Benzalkonium chloride: A well-known disinfectant with a similar quaternary ammonium structure.
Uniqueness
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dichloride is unique due to its dual quaternary ammonium groups connected by a dodecane chain, which imparts distinct surfactant properties and enhances its ability to interact with biological membranes .
Eigenschaften
CAS-Nummer |
94231-27-3 |
|---|---|
Molekularformel |
C20H46Cl2N2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
ethyl-[12-[ethyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C20H46N2.2ClH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JXZBZYXYIVZUID-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


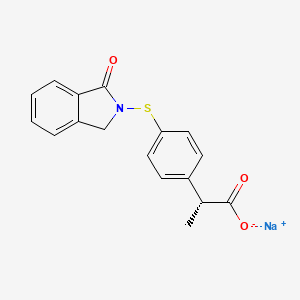
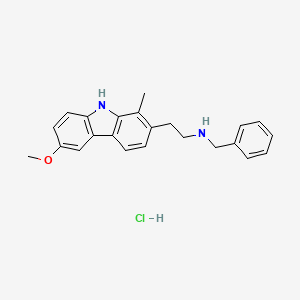
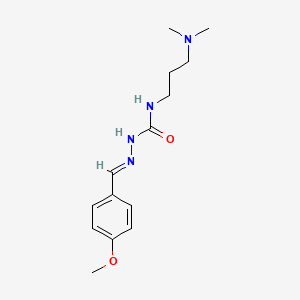
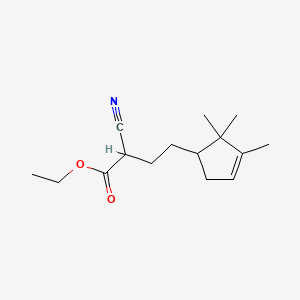
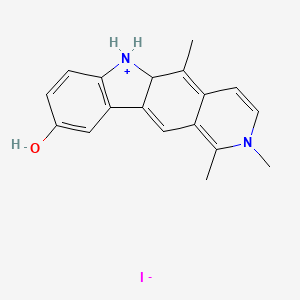
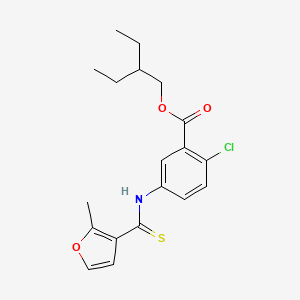
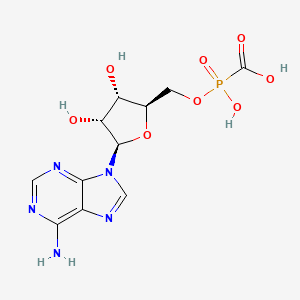
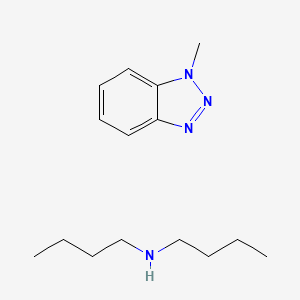
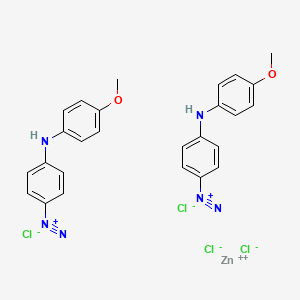
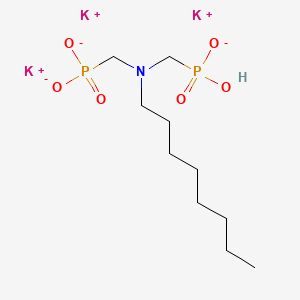
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
